molecular formula C9H12ClN3 B1601381 2-Chloro-6-piperidin-1-yl-pyrazine CAS No. 343856-62-2

2-Chloro-6-piperidin-1-yl-pyrazine

Cat. No.: B1601381
CAS No.: 343856-62-2
M. Wt: 197.66 g/mol
InChI Key: KPEYFRURKBQSGA-UHFFFAOYSA-N
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Description

2-Chloro-6-piperidin-1-yl-pyrazine is a chemical compound with the CAS Number: 343856-62-2. It has a molecular weight of 197.67 . The IUPAC name for this compound is 2-chloro-6-(1-piperidinyl)pyrazine .


Molecular Structure Analysis

The molecular formula of this compound is C9H12ClN3 . The InChI code for this compound is 1S/C9H12ClN3/c10-8-6-11-7-9(12-8)13-4-2-1-3-5-13/h6-7H,1-5H2 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Serotoninmimetic Activity

One significant application of a compound closely related to 2-Chloro-6-piperidin-1-yl-pyrazine is in the realm of central serotonin-like activity. The compound 6-chloro-2(1-piperazinyl)pyrazine, a close analogue, has been found to possess potent central serotoninmimetic activity with weak peripheral action. This discovery was primarily based on the structural similarities between this compound and serotonin, highlighting its potential in neuropharmacology (Lumma et al., 1978).

Analytical Method Development

Another application is in the development of sensitive analytical methods. A specific method was designed for quantifying 6-chloro-2-(1-piperazinyl)pyrazine (MK-212), a central serotonin-like agent, in biological fluids. This method utilizes gas chromatography and is characterized by its high specificity and sensitivity, indicating the compound's relevance in biological and pharmacological research (Zacchei et al., 1979).

Corrosion Inhibition

A third application area is in corrosion inhibition. Studies on 3-chloro-6-(1H-pyrazol-1-yl)pyridazine, a structurally similar compound, have demonstrated its potential in protecting mild steel surfaces from corrosion in acidic environments. This property is vital for industrial applications where metal corrosion can be a significant issue (Olasunkanmi et al., 2018).

Intercalation into α-Titanium Hydrogenphosphate

Compounds with structural similarity to this compound, such as piperazine, have been intercalated into α-titanium hydrogenphosphate. This research provides insights into potential applications in material science, especially in the development of new composite materials (Nunes & Airoldi, 2000).

Anticholinesterase Agents

Another area of application is in the development of anticholinesterase agents. Pyrazoline derivatives, including those with piperidinyl groups, have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase. These findings are relevant in the context of neurodegenerative disorders (Altıntop, 2020).

GPCR-6 Inhibitory Activity

The compound has also been studied for its GPCR-6 inhibitory activity. A QSAR model was developed for 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b] pyrazine derivatives, illustrating its potential in pharmacological applications (Sarkar et al., 2022).

Safety and Hazards

The compound is classified under GHS07 and has the signal word 'Warning’ . Hazard statements associated with it include H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Properties

IUPAC Name

2-chloro-6-piperidin-1-ylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3/c10-8-6-11-7-9(12-8)13-4-2-1-3-5-13/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEYFRURKBQSGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30510223
Record name 2-Chloro-6-(piperidin-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343856-62-2
Record name 2-Chloro-6-(piperidin-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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